

# molecular weight of 1-Phenyl-2-pyrimidin-4-ylethanone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Phenyl-2-pyrimidin-4-ylethanone

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## An In-depth Technical Guide on 1-Phenyl-2-pyrimidin-4-ylethanone

This guide provides a comprehensive overview of **1-Phenyl-2-pyrimidin-4-ylethanone**, a heterocyclic ketone of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making this compound a subject of interest for researchers in drug discovery and development.<sup>[1]</sup> This document details the physicochemical properties, a putative synthesis protocol, and the potential biological context of this molecule.

## Physicochemical Data

The fundamental properties of **1-Phenyl-2-pyrimidin-4-ylethanone** are summarized below. The molecular weight is calculated based on its chemical formula.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub> O
Molecular Weight	198.22 g/mol
IUPAC Name	1-phenyl-2-(pyrimidin-4-yl)ethanone
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)CC2=NC=NC=C2</chem>
Appearance	Expected to be a solid at room temperature

## Synthetic Protocol: Friedel-Crafts Acylation

A plausible method for the synthesis of **1-Phenyl-2-pyrimidin-4-ylethanone** is the Friedel-Crafts acylation. The following protocol is adapted from established methods for synthesizing similar aryl ketones.<sup>[2]</sup>

### Materials

- Benzene (C<sub>6</sub>H<sub>6</sub>)
- 2-(Pyrimidin-4-yl)acetyl chloride (C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O)
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dry dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- 1N Hydrochloric acid (HCl)
- 5% aqueous Sodium hydroxide (NaOH)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethanol (for recrystallization)

### Equipment

- Round-bottom flask with a magnetic stirrer
- Addition funnel
- Ice bath
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

## Procedure

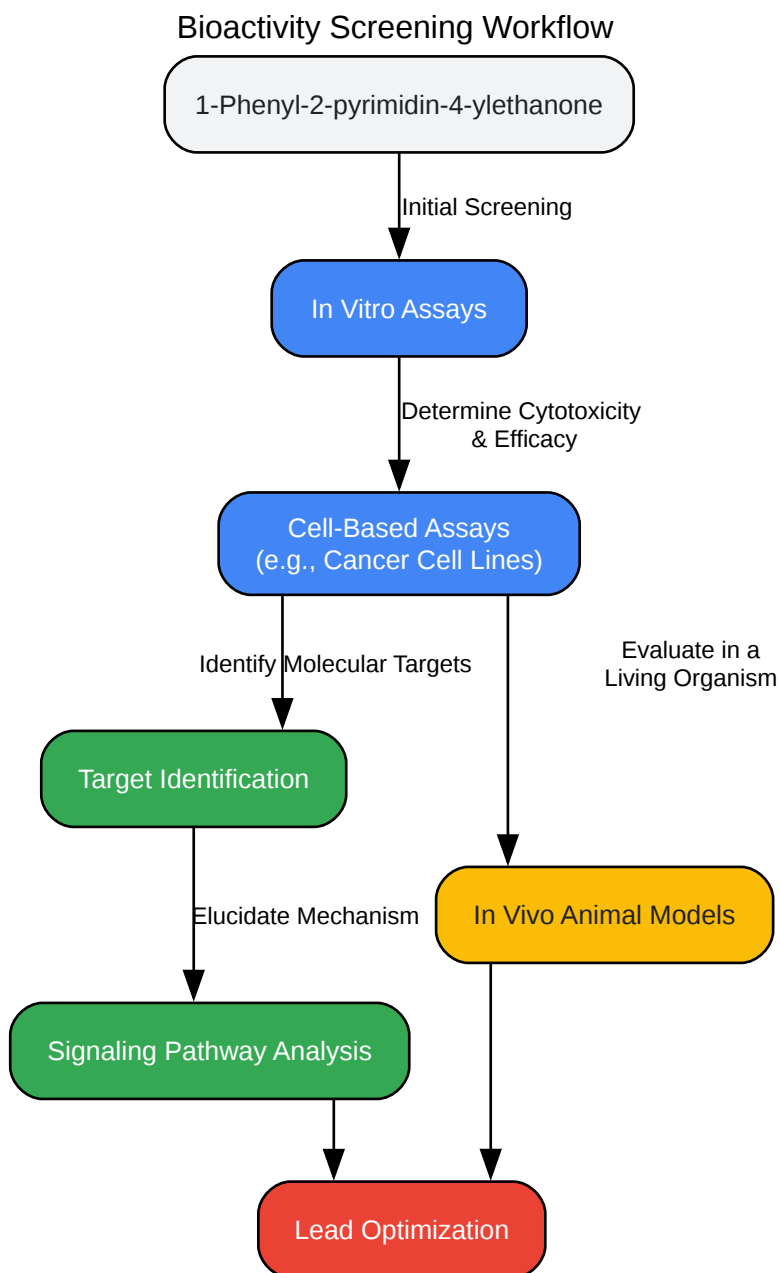
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add benzene (1.0 eq) and dry dichloromethane.
- **Cooling:** Cool the solution to 0-5°C in an ice bath.
- **Catalyst Addition:** To the cooled solution, add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature is maintained.
- **Addition of Acylating Agent:** Slowly add a solution of 2-(pyrimidin-4-yl)acetyl chloride (1.0 eq) in dry dichloromethane from the addition funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.
- **Reaction:** Stir the reaction mixture at 0-5°C for 2-4 hours.
- **Quenching:** Carefully pour the reaction mixture into a beaker containing crushed ice and 1N hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from ethanol to yield **1-Phenyl-2-pyrimidin-4-ylethanone**.

## Biological and Pharmacological Context

Pyrimidine is a fundamental nucleus in DNA and RNA and is associated with a wide array of biological activities.<sup>[1]</sup> Derivatives of pyrimidine have been reported to possess significant biological properties, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities.<sup>[1]</sup> The incorporation of a phenyl ethanone moiety to the pyrimidine ring may modulate these activities and introduce novel pharmacological properties.

## Potential Signaling Pathway Involvement

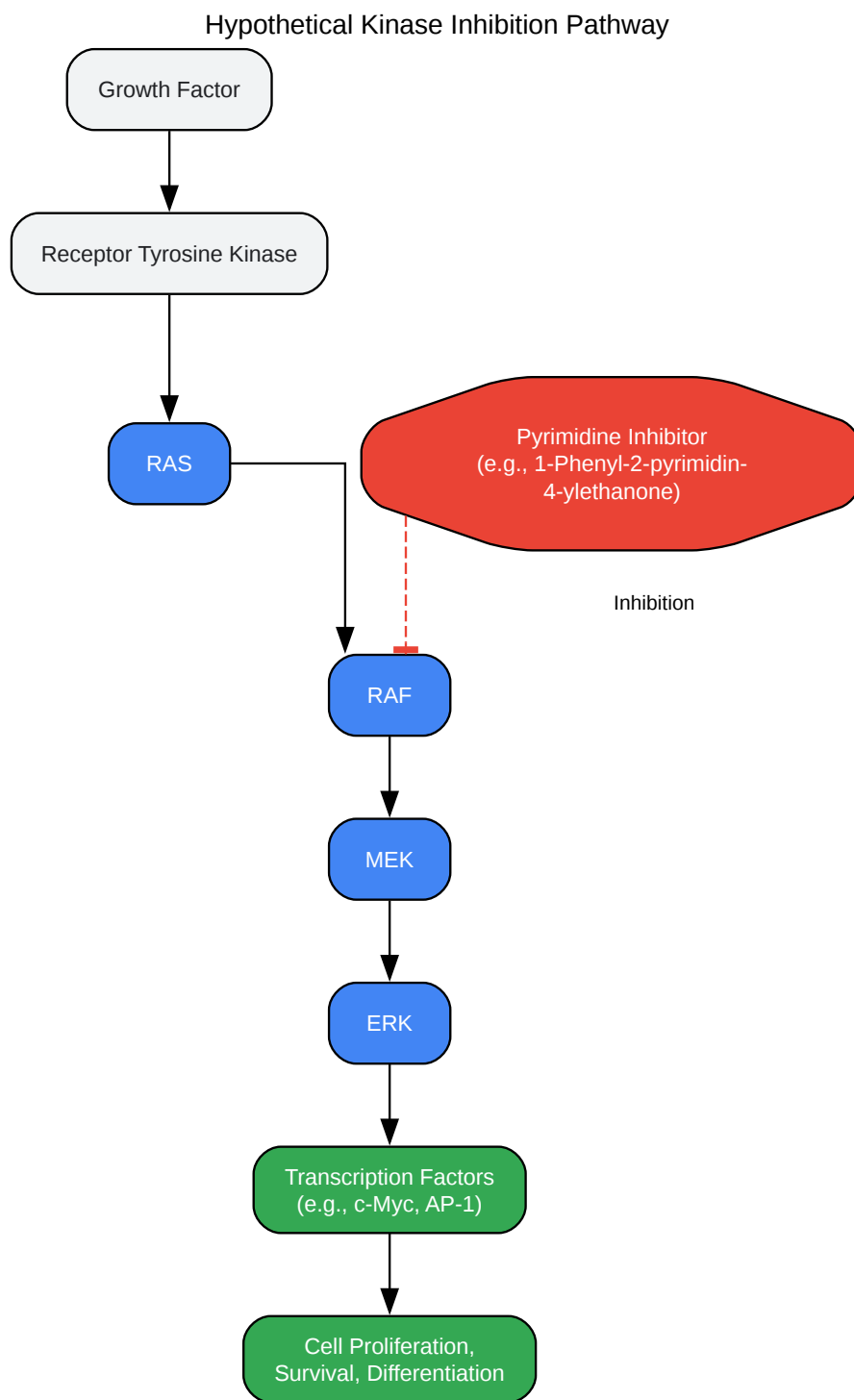
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is plausible that **1-Phenyl-2-pyrimidin-4-ylethanone** could interact with intracellular signaling pathways, such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival. The diagram below illustrates a simplified workflow for screening the bioactivity of a novel compound like **1-Phenyl-2-pyrimidin-4-ylethanone**.



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Caption: A workflow for evaluating the biological activity of a novel compound.

The following diagram illustrates a hypothetical interaction of a pyrimidine-based inhibitor with a generic kinase signaling cascade.



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Caption: Potential inhibition of the MAPK/ERK signaling pathway by a pyrimidine derivative.

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## References

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- To cite this document: BenchChem. [molecular weight of 1-Phenyl-2-pyrimidin-4-ylethanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019047#molecular-weight-of-1-phenyl-2-pyrimidin-4-ylethanone]

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